N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)pyridine-3-carboxamide
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Overview
Description
N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)pyridine-3-carboxamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with 2,2,2-trichloroethanol under acidic conditions to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with pyridine-3-carboxylic acid using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of derivatives with different functional groups, while oxidation can result in the formation of carboxylic acids or ketones.
Scientific Research Applications
N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)pyridine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-trichloro-1-(2-chloro-5-trifluoromethyl-phenylamino)-ethyl)-benzamide
- N-(2,2,2-trichloro-1-(2-chloro-5-trifluoromethyl-phenylamino)-ethyl)-acetamide
- N-(2,2,2-trichloro-1-(3-chloro-phenylamino)-ethyl)-butyramide
Uniqueness
N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)pyridine-3-carboxamide is unique due to its specific combination of halogen atoms and the pyridine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C15H10Cl4F3N3O |
---|---|
Molecular Weight |
447.1 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H10Cl4F3N3O/c16-10-4-3-9(15(20,21)22)6-11(10)24-13(14(17,18)19)25-12(26)8-2-1-5-23-7-8/h1-7,13,24H,(H,25,26) |
InChI Key |
YZENESUZOSIEII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
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